

# An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TCO-PEG1-Val-Cit-PABC-OH

Cat. No.: B15143594

Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent in the target tumor microenvironment or within the cancer cells themselves.[2][3] This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[4]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.

# Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[5]



### **Protease-Sensitive Linkers**

Protease-sensitive linkers are designed to be cleaved by enzymes, primarily proteases like cathepsins, which are overexpressed in the lysosomal compartments of tumor cells.[6] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these proteases.

The most common dipeptide linker is the valine-citrulline (Val-Cit) linker.[7] Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl alcohol (PAB). This cleavage initiates a cascade of electronic rearrangements within the spacer, leading to the release of the unmodified cytotoxic payload.[8] Other dipeptide sequences, such as valine-alanine (Val-Ala), have also been explored to modulate linker stability and hydrophobicity.[1][9]





Click to download full resolution via product page

Mechanism of Protease-Sensitive Linker Cleavage.

# **pH-Sensitive Linkers**

pH-sensitive linkers, also known as acid-labile linkers, are designed to exploit the lower pH environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[10] Hydrazone linkers are the most common type of pH-sensitive linker.[2] These linkers are relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions, leading to the release of the cytotoxic payload.[11][12] The stability of hydrazone linkers can be tuned by modifying the electronic properties of the surrounding chemical structure.[13]



Click to download full resolution via product page



Mechanism of pH-Sensitive Linker Cleavage.

### **Glutathione-Sensitive Linkers**

Glutathione-sensitive linkers utilize the significant difference in glutathione (GSH) concentration between the intracellular environment (1-10 mM) and the systemic circulation ( $\sim$ 5  $\mu$ M).[14][15] These linkers typically contain a disulfide bond that is readily cleaved by the high intracellular concentration of the reducing agent glutathione.[16] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in the bloodstream.[17] Upon internalization, the disulfide bond is reduced, leading to the release of a thiol-containing payload or triggering a self-immolative cascade for the release of an unmodified payload.



Click to download full resolution via product page



Mechanism of Glutathione-Sensitive Linker Cleavage.

# **Quantitative Comparison of Cleavable Linkers**

The choice of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Stability of Cleavable Linkers in Plasma

| Linker Type            | Specific Linker                         | Plasma Half-<br>life (t1/2)                                    | Species            | Reference |
|------------------------|-----------------------------------------|----------------------------------------------------------------|--------------------|-----------|
| pH-Sensitive           | Hydrazone<br>(phenylketone-<br>derived) | ~2 days                                                        | Human and<br>Mouse | [8]       |
| pH-Sensitive           | Hydrazone<br>(AcBut)                    | 12.3 days (in inotuzumab ozogamicin)                           | Human              | [13]      |
| pH-Sensitive           | Hydrazone                               | 183 hours at pH<br>7.4                                         | In vitro           | [18]      |
| Protease-<br>Sensitive | Val-Cit                                 | Generally stable in human plasma                               | Human              | [7]       |
| Protease-<br>Sensitive | Val-Cit                                 | Susceptible to cleavage by carboxylesterase 1C in mouse plasma | Mouse              | [19]      |
| Disulfide              | Disulfide                               | >50% intact after<br>7 days (with<br>hindered<br>disulfide)    | Mouse              | [1]       |

Table 2: Cleavage Rates of Cleavable Linkers



| Linker Type            | Specific Linker  | Cleavage<br>Condition | Cleavage<br>Rate/Half-life             | Reference |
|------------------------|------------------|-----------------------|----------------------------------------|-----------|
| pH-Sensitive           | Hydrazone (acyl) | рН 5.0                | t1/2 = 2.4<br>minutes                  | [13]      |
| pH-Sensitive           | Hydrazone        | рН 4.5                | 97% release<br>after 24 hours          | [13]      |
| pH-Sensitive           | Hydrazone        | pH 5.0                | t1/2 = 4.4 hours                       | [18]      |
| Protease-<br>Sensitive | Val-Cit          | Cathepsin B           | t1/2 = 240<br>minutes                  | [9]       |
| Protease-<br>Sensitive | Phe-Lys          | Cathepsin B           | t1/2 = 8 minutes                       | [9]       |
| Protease-<br>Sensitive | Val-Ala          | Cathepsin B           | Cleaved at half<br>the rate of Val-Cit | [20]      |
| Disulfide              | Disulfide        | 5 mM<br>Glutathione   | ~50% reduction after 3 hours           | [21]      |

# **Experimental Protocols**

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

# **Protocol 1: In Vitro Plasma Stability Assay**

This protocol describes a general method to assess the stability of an ADC in plasma.

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

#### Materials:

- Antibody-Drug Conjugate (ADC)
- Plasma (human, mouse, rat, etc.)
- Phosphate-buffered saline (PBS)



- Protein A or Protein G affinity chromatography columns or magnetic beads
- LC-MS/MS system
- Incubator at 37°C

#### Procedure:

- Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[22]
- At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[22]
- Immediately quench the reaction by diluting the sample in cold PBS.
- Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
- Wash the captured ADC to remove plasma proteins.
- Elute the ADC from the affinity matrix.
- Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
- Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.





Click to download full resolution via product page

Workflow for In Vitro Plasma Stability Assay.



## **Protocol 2: Cathepsin B Cleavage Assay**

This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.

#### Materials:

- ADC with a protease-sensitive linker (e.g., Val-Cit)
- Recombinant human cathepsin B
- Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol)[23]
- Quenching solution (e.g., 2% formic acid)[24]
- LC-MS/MS system
- Incubator at 37°C

#### Procedure:

- Prepare a reaction mixture containing the ADC (e.g., 1  $\mu$ M) and cathepsin B (e.g., 20 nM) in the assay buffer.[23][24]
- Incubate the reaction mixture at 37°C.
- At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.[24]
- Analyze the samples by LC-MS/MS to quantify the amount of released payload.
- Plot the concentration of the released payload over time to determine the cleavage rate.

# **Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)**

## Foundational & Exploratory





This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.

Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

#### Materials:

- Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
- Cell culture medium and supplements
- ADC and control antibody
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[25]
- Microplate reader

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
   [25]
- Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.
- Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).[25]
- Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[25]
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. [25]



Calculate the percentage of cell viability for each concentration and determine the IC50 value.

## Conclusion

The selection and design of cleavable linkers are of paramount importance in the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro and in vivo characterization, is essential for optimizing the therapeutic window of these promising cancer therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in the field of ADCs, facilitating the rational design and selection of next-generation linker technologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Types of ADC Linkers [bocsci.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adc.bocsci.com [adc.bocsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]

## Foundational & Exploratory





- 10. adc.bocsci.com [adc.bocsci.com]
- 11. ADC Panoramic Overview-Linker Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Antibody-drug conjugates: recent advances in conjugation and linker chemistries PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery
   PMC [pmc.ncbi.nlm.nih.gov]
- 14. adc.bocsci.com [adc.bocsci.com]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Disulfide Linker Synthesis Service Creative Biolabs [creative-biolabs.com]
- 18. adc.bocsci.com [adc.bocsci.com]
- 19. adc.bocsci.com [adc.bocsci.com]
- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143594#introduction-to-cleavable-linkers-in-antibody-drug-conjugates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com